molecular formula C18H22ClN3O3 B7186726 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B7186726
M. Wt: 363.8 g/mol
InChI Key: TUAVUWYISKSESV-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a piperidine ring, a chlorophenyl group, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-24-12-16-10-17(21-25-16)18(23)20-15-6-8-22(9-7-15)11-13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVUWYISKSESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate:

      Starting Materials: 4-chlorobenzyl chloride and piperidine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, forming 1-(4-chlorobenzyl)piperidine.

  • Oxazole Ring Formation:

      Starting Materials: 1-(4-chlorobenzyl)piperidine and a suitable oxazole precursor.

      Reaction Conditions: The reaction involves cyclization under acidic or basic conditions, often using reagents like acetic anhydride or phosphorus oxychloride.

  • Methoxymethylation:

      Starting Materials: The oxazole intermediate and methoxymethyl chloride.

      Reaction Conditions: This step typically requires a base such as triethylamine to facilitate the substitution reaction, introducing the methoxymethyl group.

  • Carboxamide Formation:

      Starting Materials: The methoxymethylated oxazole and an appropriate carboxylic acid derivative.

      Reaction Conditions: The final step involves amidation, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Novel Therapeutics:

Biology:

    Receptor Binding Studies: It is used in studies to understand its interaction with various biological receptors, particularly in the central nervous system.

Medicine:

    Potential Drug Candidate: The compound is being explored for its potential as a therapeutic agent in conditions such as anxiety, depression, and other psychiatric disorders.

Industry:

    Pharmaceutical Manufacturing: It is used in the development and production of new pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific receptors in the brain. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The exact molecular targets and pathways are still under investigation, but it is thought to influence receptor binding and signal transduction processes.

Comparison with Similar Compounds

  • N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide
  • N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide

Comparison:

  • Uniqueness: The presence of the 4-chlorophenyl group in N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide imparts unique electronic and steric properties, potentially leading to different biological activities compared to its fluorinated or brominated analogs.
  • Reactivity: The chlorophenyl group may exhibit different reactivity in substitution reactions compared to fluorine or bromine, affecting the overall synthetic strategy and final product properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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